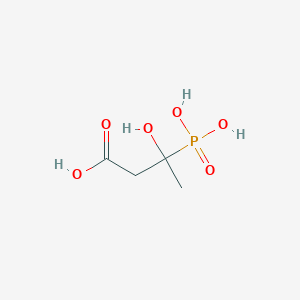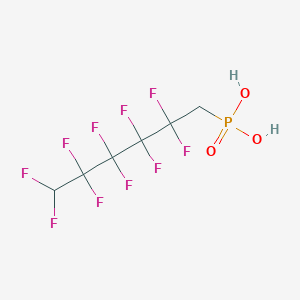![molecular formula C9H12O3 B14287803 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde CAS No. 141237-72-1](/img/structure/B14287803.png)
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. .
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with different positioning of the aldehyde group.
1-Oxaspiro[4.5]dec-6-ene: Lacks the dioxane ring, resulting in different chemical properties.
Theaspirane: A spirocyclic compound with a different functional group arrangement. These comparisons highlight the unique reactivity and applications of this compound due to its specific structural features .
Propiedades
Número CAS |
141237-72-1 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.5]dec-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h3,7H,1-2,4-6H2 |
Clave InChI |
SWARFNQCGSACIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C2(C1)OCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

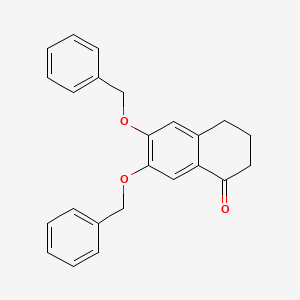
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
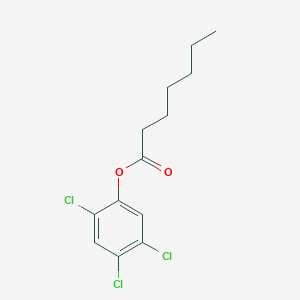
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
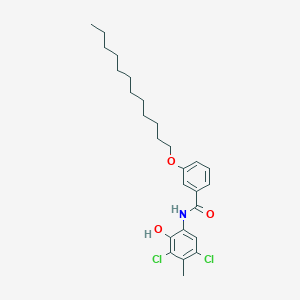
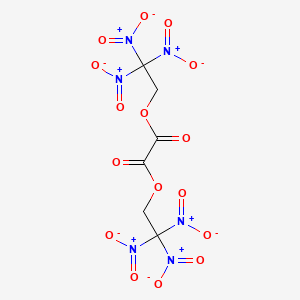
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
